molecular formula C11H15BN2O4 B1461577 (4-(3-(2-Acetylhydrazinyl)-3-oxopropyl)phenyl)boronic acid CAS No. 957066-08-9

(4-(3-(2-Acetylhydrazinyl)-3-oxopropyl)phenyl)boronic acid

Cat. No. B1461577
M. Wt: 250.06 g/mol
InChI Key: CCLRZQKQISTSPU-UHFFFAOYSA-N
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Description

The compound “(4-(3-(2-Acetylhydrazinyl)-3-oxopropyl)phenyl)boronic acid” is a product used for proteomics research . It is available for purchase from various suppliers . The molecular formula of this compound is C11H15BN2O4 .


Synthesis Analysis

Boronic acids and their derivatives have been widely studied in medicinal chemistry due to their diverse biological applications . The synthesis of boronic acids involves various processes, including the introduction of the boronic acid group to bioactive molecules, which has been shown to modify selectivity, physicochemical, and pharmacokinetic characteristics . Protodeboronation of 1°, 2°, and 3° alkyl boronic esters has been reported, which could be relevant to the synthesis of this compound .

Scientific Research Applications

Carbonic Anhydrase Inhibition for Therapeutic Applications

Boronic acids, including phenylboronic derivatives, have been extensively studied for their role in inhibiting carbonic anhydrase (CA). CA inhibitors are utilized in treating conditions such as edema, glaucoma, seizures, obesity, cancer, and infectious diseases. Advances in structure-based drug design have facilitated the identification of various CA inhibitor classes, showcasing the potential therapeutic implications of boronic acids in managing diseases like neuropathic pain, cerebral ischemia, and arthritis (Supuran, 2017).

Boronic Acid Derivatives in Anticancer Research

Cinnamic acid derivatives, which share a functional relationship with boronic acid compounds through their phenyl acrylic acid structure, have drawn attention in anticancer research. The chemical adaptability of cinnamic acid derivatives has made them a focal point in medicinal research, highlighting the broader potential of phenylboronic acid derivatives in developing antitumor agents (De, Baltas, & Bedos-Belval, 2011).

Boronic Acid Based Biosensors

Boronic acid sensors with double recognition sites demonstrate improved binding affinity and selectivity due to the synergistic operation of two recognition sites. These sensors are applicable in detecting carbohydrates, catecholamines, ions, and hydrogen peroxide, showcasing the versatility of boronic acids in the development of chemical sensors for various biological and environmental monitoring purposes (Bian et al., 2019).

Advanced Materials and Optical Applications

Boronic acids and their derivatives have been explored for their potential applications in advanced materials, including the development of open-framework compounds with interesting optical properties. These materials, which include various oxo boron clusters, exhibit promising features for applications in catalysis, nonlinear optics, and display technologies, highlighting the significant role of boronic acids in material science (Lin & Yang, 2011).

Future Directions

Boronic acids and their derivatives have been gaining interest in medicinal chemistry, especially after the discovery of the drug bortezomib . The introduction of the boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics . This suggests that “(4-(3-(2-Acetylhydrazinyl)-3-oxopropyl)phenyl)boronic acid” and similar compounds may have promising applications in future research.

properties

IUPAC Name

[4-[3-(2-acetylhydrazinyl)-3-oxopropyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BN2O4/c1-8(15)13-14-11(16)7-4-9-2-5-10(6-3-9)12(17)18/h2-3,5-6,17-18H,4,7H2,1H3,(H,13,15)(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCLRZQKQISTSPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)CCC(=O)NNC(=O)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80657319
Record name {4-[3-(2-Acetylhydrazinyl)-3-oxopropyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80657319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(3-(2-Acetylhydrazinyl)-3-oxopropyl)phenyl)boronic acid

CAS RN

957066-08-9
Record name 4-Boronobenzenepropanoic acid 1-(2-acetylhydrazide)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=957066-08-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {4-[3-(2-Acetylhydrazinyl)-3-oxopropyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80657319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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